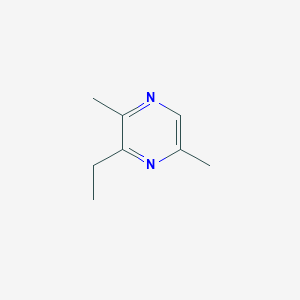

3-Ethyl-2,5-Dimethylpyrazin

Übersicht

Beschreibung

2-Ethyl-3, (5 or 6)-dimethylpyrazine, also known as 2E3, 6DMP, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Ethyl-3, (5 or 6)-dimethylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-ethyl-3, (5 or 6)-dimethylpyrazine is primarily located in the cytoplasm. 2-Ethyl-3, (5 or 6)-dimethylpyrazine is a cocoa, nutty, and potato tasting compound that can be found in coffee and coffee products, soft-necked garlic, and tea. This makes 2-ethyl-3, (5 or 6)-dimethylpyrazine a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Lebensmittelindustrie

3-Ethyl-2,5-Dimethylpyrazin: ist ein wichtiger Geschmacksstoff in der Lebensmittelindustrie. Es trägt zu den nussigen und gerösteten Aromen bei, die in Produkten wie Kaffee, Kakao und Erdnüssen vorkommen . Seine Bildung ist eng mit der Maillard-Reaktion während der thermischen Verarbeitung verbunden, die für die Entwicklung der charakteristischen Aromen vieler gerösteter Lebensmittel entscheidend ist .

Pharmazeutik

Im pharmazeutischen Bereich zeigen Derivate von Pyrazin, einschließlich This compound, Potenzial in medizinischen Anwendungen. Sie wurden auf ihre antimikrobiellen Eigenschaften untersucht und sind Bestandteile von Medikamenten wie Aloisin A gegen Alzheimer-Krankheit, Pyrazinamid gegen Tuberkulose und Favipiravir gegen RNA-Viren wie Influenza und Coronavirus .

Umweltwissenschaften

Pyrazinverbindungen spielen eine Rolle als chemische Transmitter in Ökosystemen. Zum Beispiel sind bestimmte Pyrazinanaloga im Urin von Wölfen vorhanden und können angstbedingte Reaktionen bei Beutetieren auslösen. Dies deutet auf potenzielle Anwendungen im Wildtiermanagement und in der Untersuchung des Tierverhaltens hin .

Materialwissenschaften

In der Materialwissenschaft kann This compound als Additiv verwendet werden, um Materialien spezifische Aromen oder Eigenschaften zu verleihen. Seine Synthesewege, wie z. B. diejenigen, die die Maillard-Reaktion beinhalten, sind von Interesse für die Herstellung neuartiger Materialien mit den gewünschten sensorischen Eigenschaften .

Chemische Synthese

Diese Verbindung ist auch in der chemischen Synthese wertvoll, wo sie als Baustein für die Herstellung verschiedener Alkylpyrazine dient. Diese Verbindungen sind sowohl für grundlegende als auch für angewandte Studien wichtig, einschließlich der Entwicklung neuer Geschmacksstoffe

Wirkmechanismus

Target of Action

3-Ethyl-2,5-dimethylpyrazine (EDMP) is a pyrazine compound that is typically formed from amino acids and sugars in chemical reactions such as the Maillard reaction . It is found in nature, especially in foods such as coffee, chocolate, soybeans, and thermally processed foods . It also acts as a chemical transmitter in living organisms .

Mode of Action

EDMP is synthesized chemoenzymatically from L-threonine (L-Thr) via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate . Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-Thr when CoA was at low concentrations .

Biochemical Pathways

The biochemical pathway involved in the synthesis of EDMP starts with L-Thr, which is converted into aminoacetone by L-threonine 3-dehydrogenase . The aminoacetone then reacts with acetaldehyde, supplied by 2-amino-3-ketobutyrate CoA ligase, to form EDMP .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily in the liver and kidneys, respectively .

Result of Action

It is known that pyrazine analogs, including edmp, are highly present in wolf urine and induce fear-related responses in deer, rats, and mice . They also act as trail and alarm pheromones in leaf-cutter ants .

Action Environment

The action of EDMP is influenced by environmental factors. For instance, the rate of EDMP production suggests that the reaction intermediate is stable for a certain time, and a moderate reaction temperature is important for the synthesis of EDMP . Furthermore, the yield of EDMP was increased up to 20.2% when the precursor was supplied from L-Thr by these enzymes .

Safety and Hazards

3-Ethyl-2,5-dimethylpyrazine is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Pyrazines, including 3-Ethyl-2,5-dimethylpyrazine, are important compounds for both basic and applied studies . They are not only responsible for the flavor of roasted foods but also act as chemical transmitters of living organisms . Some pyrazine compounds have the potential to treat some diseases . Therefore, a more in-depth investigation of the antimicrobial and olfactory activities of alkylpyrazines is required in the future .

Biochemische Analyse

Biochemical Properties

3-Ethyl-2,5-dimethylpyrazine can be produced from L-Threonine by a simple bacterial operon . It is synthesized chemoenzymatically from L-Threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate . Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-Thr when CoA was at low concentrations .

Cellular Effects

It is known that pyrazine analogs are highly present in wolf urine and induce fear-related responses in deer, rats, and mice . They also act as trail and alarm pheromones in leaf-cutter ants .

Molecular Mechanism

The molecular mechanism of 3-Ethyl-2,5-dimethylpyrazine involves its synthesis from L-Threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . This process is facilitated by the enzymes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase .

Temporal Effects in Laboratory Settings

The rate of 3-Ethyl-2,5-dimethylpyrazine production suggests that the reaction intermediate is stable for a certain time, and moderate reaction temperature is important for its synthesis . When the precursor was supplied from L-Thr by these enzymes, the yield of 3-Ethyl-2,5-dimethylpyrazine was increased up to 20.2% .

Metabolic Pathways

3-Ethyl-2,5-dimethylpyrazine is involved in the metabolic pathway that includes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase . These enzymes facilitate the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde to produce 3-Ethyl-2,5-dimethylpyrazine .

Eigenschaften

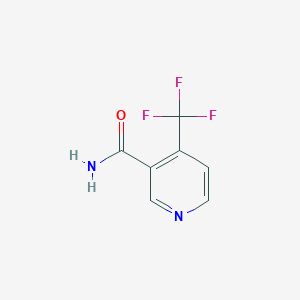

IUPAC Name |

3-ethyl-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMWOHBXYIZFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065423 | |

| Record name | 2,5-Dimethyl-3-ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-65-1, 27043-05-6 | |

| Record name | 3-Ethyl-2,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3,6-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 3-ethyl-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-3-ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3,6-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2FB13VLOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-3,(5 or 6)-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

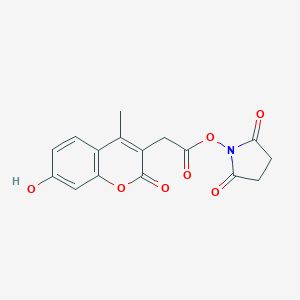

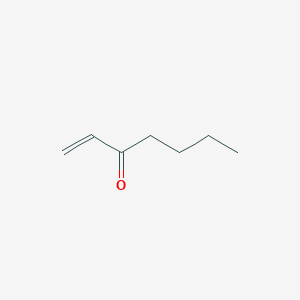

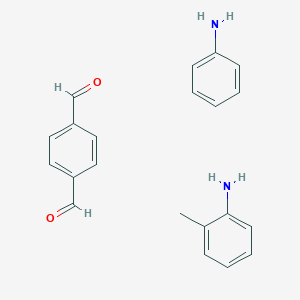

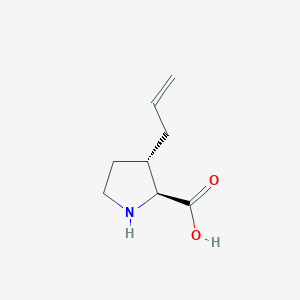

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

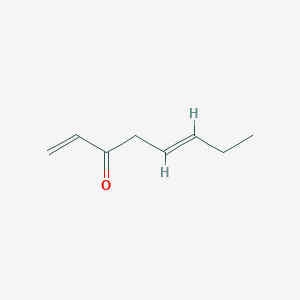

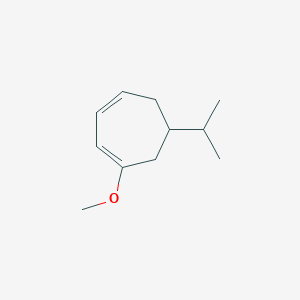

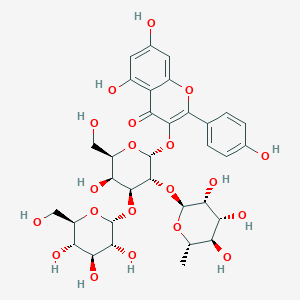

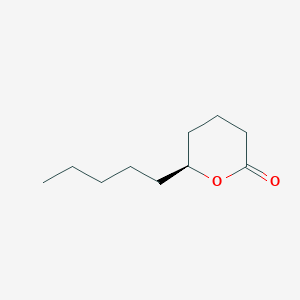

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.